molecular formula C17H15N3OS B2481639 (E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide CAS No. 865659-27-4

(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide

Cat. No. B2481639
CAS RN: 865659-27-4
M. Wt: 309.39
InChI Key: IHHSPQVELDNNDN-YBFXNURJSA-N
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Description

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) that consists of two fused benzene rings . It is a white, volatile solid that is well-known as the main ingredient in traditional mothballs . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, carboxylic acids, esters, and amides .


Molecular Structure Analysis

Naphthalene’s structure consists of a fused pair of benzene rings, making it planar . The carbonyl group has a polar double bond, which often makes these compounds reactive .


Chemical Reactions Analysis

Naphthalene can undergo various reactions, including oxidation, reduction, and electrophilic aromatic substitution . Carbonyl compounds can participate in numerous reactions, including nucleophilic additions .


Physical And Chemical Properties Analysis

Naphthalene is a volatile solid with a strong odor of mothballs . Its physical properties include a melting point of 80.26 °C and a boiling point of 217.97 °C . The properties of the specific compound would depend on the other components of the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research by Aleksandrov et al. (2018) focused on the synthesis and reactivity of naphtho-fused 1,3-thiazoles, demonstrating the formation of these compounds through condensation and oxidation reactions. These reactions are crucial for creating structures related to "(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide" (Aleksandrov, El’chaninov, & Stepanov, 2018).

Biological Activities and Potential Applications 2. Bhat et al. (2012) discovered analogs of N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide that inhibit Mycobacterium tuberculosis methionine aminopeptidases. These findings suggest potential therapeutic applications in treating tuberculosis (Bhat, Olaleye, Meyer, Shi, Zhang, & Liu, 2012).

  • Yuan et al. (2014) synthesized compounds containing pyrazole, thiazole, and naphthalene rings with demonstrated antitumor activities. The compound "2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one" showed potent inhibitory activity, indicating the potential of similar compounds for cancer treatment (Yuan, Wang, Luo, Qiu, Wang, Zhang, Yang, Yin, Zhang, & Zhu, 2014).

  • Gomha and Badrey (2013) focused on synthesizing new thiazole and pyrimidine derivatives incorporating a naphthalene moiety. These compounds have potential applications in the development of new pharmaceuticals (Gomha & Badrey, 2013).

Drug Design and Development 5. Research by Berardi et al. (2005) involved the synthesis of naphthalene derivatives and their evaluation as sigma(1) receptor ligands. These findings are significant for drug development, especially in tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

Safety And Hazards

Naphthalene is considered hazardous. It is flammable and can cause eye and skin irritation. Long-term exposure can lead to cataracts and damage to the liver and kidneys .

Future Directions

The future directions would depend on the specific applications of the compound. Naphthalene and its derivatives have been studied for potential use in areas such as organic electronics, photovoltaics, and sensors .

properties

IUPAC Name

N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-20(2)11-19-17-18-10-15(22-17)16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHSPQVELDNNDN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide

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